Pyrrolo[2,3-b]pyridine derivative 4
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Overview
Description
Pyrrolo[2,3-b]pyridine derivative 4 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the pyrrolo[2,3-b]pyridine family, which is known for its structural similarity to DNA bases such as adenine and guanine. This similarity contributes to its effectiveness in various biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyridine derivative 4 typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile can be used to construct the pyrrolo[2,3-b]pyridine skeleton . Another method involves the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of this compound .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyridine derivative 4 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pyrrolo[2,3-b]pyridine derivative 4 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Pyrrolo[2,3-b]pyridine derivative 4 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as fibroblast growth factor receptors, by binding to their active sites . This inhibition can disrupt signaling pathways involved in cell proliferation, migration, and survival, leading to therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolo[2,3-b]pyridine derivative 4 include:
Pyrrolo[3,4-c]pyridine: Known for its analgesic and sedative properties.
Pyrrolo[2,3-d]pyrimidine: Used in the synthesis of novel therapeutic agents.
Imidazopyridine: Exhibits a range of biological activities, including antiviral and anticancer effects.
Uniqueness
This compound is unique due to its potent inhibitory activity against fibroblast growth factor receptors, making it a promising candidate for cancer therapy . Its structural features also contribute to its high specificity and efficacy in targeting molecular pathways involved in disease progression .
Properties
Molecular Formula |
C17H14F3N3O2 |
---|---|
Molecular Weight |
349.31 g/mol |
IUPAC Name |
methyl 5-[[2-(trifluoromethyl)phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2/c1-25-16(24)14-7-11-6-12(9-22-15(11)23-14)21-8-10-4-2-3-5-13(10)17(18,19)20/h2-7,9,21H,8H2,1H3,(H,22,23) |
InChI Key |
MFAPLYWBOUSVJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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